PV-1019

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

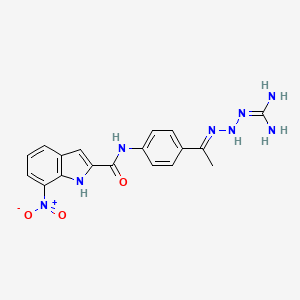

C18H18N8O3 |

|---|---|

Molekulargewicht |

394.4 g/mol |

IUPAC-Name |

N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide |

InChI |

InChI=1S/C18H18N8O3/c1-10(23-25-24-18(19)20)11-5-7-13(8-6-11)21-17(27)14-9-12-3-2-4-15(26(28)29)16(12)22-14/h2-9,22,25H,1H3,(H,21,27)(H4,19,20,24)/b23-10+ |

InChI-Schlüssel |

JPTDXDRGXKLHMC-AUEPDCJTSA-N |

Isomerische SMILES |

C/C(=N\NN=C(N)N)/C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] |

Kanonische SMILES |

CC(=NNN=C(N)N)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PV-1019: A Selective Chk2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PV-1019 (also known as NSC 744039), a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document details its chemical structure, mechanism of action, and key experimental data, offering valuable insights for professionals in cancer research and drug development.

Chemical Structure and Properties

This compound is chemically identified as 7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide. It was developed as a derivative of the Chk2 inhibitor NSC 109555.[1]

Chemical Structure:

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₇N₇O₃ | [2][3] |

| Molecular Weight | 379.37 g/mol | [2][3] |

| Synonyms | NSC 744039 | [4] |

| Target | Checkpoint Kinase 2 (Chk2) | [2] |

| Pathway | Cell Cycle/DNA Damage | [2] |

Mechanism of Action

This compound functions as a selective and potent inhibitor of Chk2, a crucial serine/threonine kinase involved in the DNA damage response pathway. In response to DNA double-strand breaks, Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase, leading to cell cycle arrest, DNA repair, or apoptosis.[5]

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Chk2.[1] This inhibition prevents the autophosphorylation of Chk2, which is a critical step for its activation.[1] Consequently, the downstream signaling cascade is disrupted, affecting the phosphorylation of key substrates like Cdc25C and HDMX.[1]

Signaling Pathway of Chk2 Inhibition by this compound

Caption: Chk2 activation by DNA damage and its inhibition by this compound.

Quantitative Data

This compound demonstrates high potency and selectivity for Chk2 over other kinases, including the structurally related Chk1.

Table 2: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Substrate | IC₅₀ Value | Reference |

| Chk2 | Histone H1 | 138 nM | [6] |

| Chk2 | GST-Cdc25C | 260 nM | |

| Chk1 | Histone H1 | 55 µM |

Experimental Protocols

The following sections outline the key methodologies used to characterize the activity of this compound.

In Vitro Chk2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant Chk2.

Objective: To determine the IC₅₀ of this compound for Chk2 kinase activity.

Materials:

-

Recombinant Chk2 enzyme

-

Kinase assay buffer

-

ATP (radiolabeled or for use with ADP-Glo™)

-

Substrate (e.g., Histone H1 or a specific peptide like CHKtide)

-

This compound (dissolved in DMSO)

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (or alternative detection method)

Protocol Outline:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a 96-well plate, add the recombinant Chk2 enzyme to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the chosen substrate (e.g., Histone H1).

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the kinase activity. If using the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent followed by the kinase detection reagent.[7]

-

Measure luminescence to determine the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for In Vitro Kinase Assay

Caption: A simplified workflow for determining the in vitro IC50 of this compound.

Western Blot Analysis of Chk2 Autophosphorylation

This cellular assay assesses the ability of this compound to inhibit the activation of Chk2 within cancer cells in response to DNA damage.

Objective: To determine the effect of this compound on the autophosphorylation of Chk2 at key activation sites (e.g., Ser516) in cells.[8]

Materials:

-

Cancer cell line (e.g., H1299)

-

This compound

-

DNA damaging agent (e.g., Etoposide, ionizing radiation)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Chk2 (e.g., Ser516), anti-total-Chk2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol Outline:

-

Culture cells to the desired confluency.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 3 hours).

-

Induce DNA damage by treating cells with a DNA damaging agent (e.g., etoposide) or exposing them to ionizing radiation.

-

Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-Chk2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Chk2 or a loading control like actin.[5]

Therapeutic Potential

This compound has shown potential as both a chemotherapeutic and a radiosensitizing agent. It exhibits synergistic antiproliferative activity when combined with topoisomerase I inhibitors like topotecan (B1662842) and camptothecin, as well as with radiation in human tumor cell lines.[1] Furthermore, this compound can protect normal mouse thymocytes from apoptosis induced by ionizing radiation, suggesting a potential role in mitigating the side effects of radiotherapy.[1]

References

- 1. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Phospho-Chk2 (Ser516) Antibody | Cell Signaling Technology [cellsignal.com]

Unveiling the Mechanism of Action of PV-1019: A Selective Chk2 Inhibitor

For Immediate Release

This technical whitepaper provides a comprehensive overview of the mechanism of action of PV-1019, a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2). Developed by Provid Pharmaceuticals, Inc., and the National Cancer Institute, this compound has demonstrated significant potential as a chemotherapeutic and radiosensitizing agent. This document, intended for researchers, scientists, and drug development professionals, details the core mechanism, summarizes key preclinical data, outlines experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action: Competitive ATP Inhibition of Chk2

This compound functions as a competitive inhibitor of Chk2 with respect to ATP.[1][2] This was confirmed through enzymatic and biochemical observations, and further substantiated by the cocrystal structure of this compound bound within the ATP binding pocket of Chk2.[1][2] By occupying the ATP-binding site, this compound effectively blocks the kinase activity of Chk2, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the DNA damage response pathway, leading to increased efficacy of DNA-damaging agents and radiation.

Quantitative Analysis of In Vitro and Cellular Activity

The potency and selectivity of this compound have been quantified through a series of in vitro and cellular assays. The key findings are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value |

| Chk2 | IC₅₀ | 24 nM - 260 nM |

| Chk1 | IC₅₀ | 55 µM |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Inhibitory Activity of this compound

| Cellular Process | Cell Line | Parameter | Value |

| Topotecan-induced Chk2 Autophosphorylation | OVCAR-5 | IC₅₀ | 2.8 µM |

| Ionizing Radiation-induced Chk2 Autophosphorylation | OVCAR-4 | IC₅₀ | 5 µM |

These data highlight the high potency of this compound for Chk2 and its significant selectivity over the related kinase, Chk1.

The Chk2 Signaling Pathway and this compound's Point of Intervention

In response to DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates and activates Chk2. Activated Chk2 then phosphorylates a number of downstream targets to orchestrate cellular responses, including cell cycle arrest and apoptosis. Key substrates of Chk2 include the phosphatases Cdc25A and Cdc25C, and the p53 tumor suppressor protein. This compound intervenes at the level of Chk2, preventing these downstream phosphorylation events.

Figure 1: Simplified signaling pathway of Chk2 in the DNA damage response and the inhibitory action of this compound.

Synergistic Anti-proliferative Activity

Preclinical studies have demonstrated that this compound exhibits synergistic anti-proliferative activity when combined with DNA-damaging agents such as topotecan (B1662842) and camptothecin, as well as with ionizing radiation in human tumor cell lines.[1][3] This synergy is attributed to the abrogation of the Chk2-mediated cell cycle checkpoints, which prevents cancer cells from repairing the DNA damage induced by these therapies, thereby leading to enhanced cell death. Furthermore, this compound has been shown to protect normal mouse thymocytes from ionizing radiation-induced apoptosis, suggesting a potential therapeutic window.[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Chk2 Kinase Assay

-

Objective: To determine the in vitro inhibitory potency of this compound on Chk2 kinase activity.

-

Methodology:

-

Recombinant Chk2 enzyme was incubated with its substrate, histone H1, in a kinase assay buffer.

-

Various concentrations of this compound were added to the reaction mixture.

-

The kinase reaction was initiated by the addition of ATP.

-

The level of histone H1 phosphorylation was measured, typically through methods like autoradiography or fluorescence-based assays.

-

The concentration of this compound that inhibited 50% of Chk2 activity (IC₅₀) was calculated.

-

-

Competitive Inhibition Assay: To determine the mechanism of inhibition with respect to ATP, Lineweaver-Burk plots were generated by measuring Chk2 activity at varying concentrations of both this compound and ATP.[2]

Cellular Chk2 Autophosphorylation Inhibition Assay

-

Objective: To assess the ability of this compound to inhibit Chk2 activation in a cellular context.

-

Methodology:

-

Human cancer cell lines (e.g., OVCAR-5, OVCAR-4) were treated with a DNA-damaging agent (e.g., topotecan or ionizing radiation) to induce Chk2 activation.

-

Cells were co-incubated with varying concentrations of this compound.

-

Cell lysates were collected, and proteins were separated by SDS-PAGE.

-

Western blotting was performed using antibodies specific for phosphorylated Chk2 (e.g., at Ser516) and total Chk2.

-

The intensity of the phosphorylated Chk2 bands was quantified to determine the IC₅₀ for the inhibition of autophosphorylation.[2]

-

Figure 2: Workflow for key in vitro and cellular assays used to characterize this compound.

Downstream Effects of Chk2 Inhibition by this compound

The inhibition of Chk2 by this compound leads to the abrogation of downstream signaling events. Specifically, this compound has been shown to inhibit the phosphorylation of Cdc25C and prevent the degradation of HDMX in response to DNA damage.[1][2] These effects contribute to the disruption of cell cycle checkpoints and the potentiation of the cytotoxic effects of genotoxic therapies.

Development Status

This compound was initially developed by Provid Pharmaceuticals, Inc. and has been evaluated in preclinical studies.[4] While the company's recent pipeline focuses on other therapeutic areas such as autoimmune diseases with compounds like PV-3212, the foundational research on this compound has provided significant insights into the therapeutic potential of selective Chk2 inhibition.[5][6][7] Further information regarding the current clinical development status of this compound is not publicly available.

Conclusion

This compound is a potent and selective Chk2 inhibitor that acts through competitive inhibition of ATP binding. Its ability to disrupt the DNA damage response pathway, leading to synergistic effects with chemotherapy and radiation, positions Chk2 inhibition as a promising strategy in oncology. The detailed preclinical data and experimental protocols outlined in this whitepaper provide a solid foundation for further research and development in this area.

References

- 1. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Provid Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 5. Pipeline - Provid Pharmaceuticals [provid.com]

- 6. PV-3212 Drug Candidate for MS - Provid Pharmaceuticals [provid.com]

- 7. Partner/Investor Opportunities - Provid Pharmaceuticals [provid.com]

A Technical Guide to the Synthesis and Characterization of PV-1019: A Selective Chk2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the synthesis and characterization of PV-1019 (NSC 744039), a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document details the synthetic pathway, in-depth characterization methodologies, and key biological data, serving as a vital resource for researchers in oncology and drug discovery.

Introduction

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by integrating DNA damage signals and orchestrating cell cycle arrest, DNA repair, and apoptosis.[1][2] Dysregulation of the Chk2 signaling pathway is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This compound, a derivative of 4,4'-diacetyldiphenylurea-bis(guanylhydrazone) (NSC 109555), has emerged as a selective and potent Chk2 inhibitor with potential for both direct anti-cancer activity and as a sensitizer (B1316253) for chemo- and radiotherapy.[1][3] This guide elucidates the synthesis and comprehensive characterization of this promising small molecule.

Synthesis of this compound

This compound, with the chemical name 7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide, is synthesized as a derivative of the lead compound NSC 109555.[4] The synthesis involves the coupling of a 7-nitroindole (B1294693) moiety with a guanidinohydrazone fragment via an amide bond.[1]

Synthesis of 7-Nitroindole-2-carboxylic Acid Intermediate

A key intermediate in the synthesis of this compound is 7-nitroindole-2-carboxylic acid. A general three-step synthesis for this intermediate starting from 2-nitroaniline (B44862) has been described and is outlined below.[5]

Experimental Protocol: Synthesis of 7-Nitroindole-2-carboxylic Acid [5]

-

Preparation of Ethylpyruvate o-nitrophenylhydrazone:

-

An ice-cold solution of 2-nitroaniline in concentrated hydrochloric acid and water is diazotized by the slow addition of aqueous sodium nitrite.

-

In a separate flask, 2-methyl-3-oxobutyric acid ethyl ester is dissolved in ethanol (B145695) and treated with a potassium hydroxide (B78521) solution.

-

The diazonium salt solution is then added to the ester solution, resulting in the immediate formation of a yellow solid.

-

The solid is filtered, washed, and recrystallized from ethanol to yield ethylpyruvate o-nitrophenylhydrazone.

-

-

Preparation of Ethyl 7-nitro-1H-indole-2-carboxylate:

-

The dried ethylpyruvate o-nitrophenylhydrazone is added to polyphosphoric acid.

-

The mixture is heated to 80°C and stirred for 12 hours.

-

The reaction mixture is poured into ice water, and the resulting dark brown solid is collected.

-

The solid is extracted with petroleum ether, and the extract is concentrated and recrystallized from ethanol to give ethyl 7-nitro-1H-indole-2-carboxylate as pale yellow needles.

-

-

Preparation of 7-Nitroindole-2-carboxylic acid:

-

Ethyl 7-nitro-1H-indole-2-carboxylate is dissolved in ethanol.

-

An aqueous solution of potassium hydroxide is added, and the mixture is stirred for three hours.

-

Hot water is added to dissolve the resulting solid. The solution is then acidified with concentrated hydrochloric acid to precipitate the product.

-

The precipitate is filtered, washed with water, and dried to yield 7-nitroindole-2-carboxylic acid.

-

Final Assembly of this compound

The final synthesis of this compound involves the amide coupling of 7-nitroindole-2-carboxylic acid with the appropriate amine-containing guanidinohydrazone precursor. The detailed protocol for this final step is often found in the supplementary materials of primary research articles.[1][4]

Characterization of this compound

The characterization of this compound has been extensively performed to elucidate its inhibitory activity, selectivity, mechanism of action, and cellular effects.

Biochemical Characterization

In Vitro Kinase Assays:

The inhibitory potency of this compound against Chk2 and its selectivity over the related kinase Chk1 were determined using in vitro kinase assays.[4] The assays typically involve incubating the purified kinase with a substrate (e.g., histone H1 or a synthetic peptide like CHKtide) and [γ-³³P]ATP in the presence of varying concentrations of the inhibitor.[4][6] The incorporation of the radiolabeled phosphate (B84403) into the substrate is then quantified.

Table 1: In Vitro Inhibitory Activity of this compound

| Kinase | Substrate | IC₅₀ (nM) | Reference |

| Chk2 | Histone H1 | 138 | [4] |

| Chk2 | GST-Cdc25C | 260 | [4] |

| Chk1 | Histone H1 | 55,000 | [4] |

Mechanism of Action:

Kinetic studies, including Lineweaver-Burk analysis, have demonstrated that this compound acts as a competitive inhibitor of Chk2 with respect to ATP.[4] This indicates that this compound binds to the ATP-binding pocket of the Chk2 kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of its substrates.

Structural Characterization

X-ray Crystallography:

The co-crystal structure of this compound bound to the catalytic domain of Chk2 has been solved at a resolution of 2.07 Å.[2][4] This has provided a detailed understanding of the molecular interactions between the inhibitor and the ATP-binding pocket.

Experimental Protocol: Co-crystallization of Chk2 with this compound [7]

-

The catalytic domain of human Chk2 (residues 210-531) is expressed and purified.

-

The purified Chk2 is concentrated to 35–45 mg/mL.

-

Crystals are grown by co-crystallization and streak seeding using previously grown Chk2-PV1019 crystals as a seed source.

-

Diffraction data is collected, and the structure is solved by molecular replacement using the coordinates of a known Chk2 structure (e.g., PDB code: 2W7X).

The crystal structure reveals that this compound occupies the ATP-binding pocket. Key interactions include hydrogen bonds between the guanidinium (B1211019) group of this compound and the side chain of Glu273, and between the 7-nitroindole moiety and the backbone amide of Met304.[2] Water-mediated hydrogen bonds further stabilize the inhibitor in the binding site.

Cellular Characterization

Inhibition of Chk2 Activity in Cells:

The ability of this compound to inhibit Chk2 activity within a cellular context has been demonstrated through various assays.[4]

-

Inhibition of Chk2 Autophosphorylation: Treatment of cells with DNA damaging agents like topotecan (B1662842) or ionizing radiation (IR) induces the autophosphorylation of Chk2 at Serine 516, a marker of its activation. This compound has been shown to inhibit this induced autophosphorylation in a dose-dependent manner.[4]

-

Inhibition of Downstream Substrate Phosphorylation: Activated Chk2 phosphorylates several downstream targets, including Cdc25C and HDMX. This compound effectively suppresses the radiation-induced phosphorylation of Cdc25c on Serine 216.[4]

-

Abrogation of DNA Damage-Induced Apoptosis: In normal cells, Chk2 activation following DNA damage can lead to apoptosis. This compound has been shown to protect normal mouse thymocytes from ionizing radiation-induced apoptosis.[4]

Antiproliferative and Chemosensitizing Effects:

This compound exhibits antiproliferative activity in human tumor cell lines, particularly those with high endogenous levels of Chk2.[4] Furthermore, it acts synergistically with topoisomerase I inhibitors like topotecan and camptothecin, as well as with radiation, to inhibit the proliferation of cancer cells.[4]

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Effect | Reference |

| Inhibition of TPT-induced Chk2 Autophosphorylation | OVCAR-5 | Dose-dependent inhibition | [4] |

| Inhibition of IR-induced Cdc25c Phosphorylation | MCF7 | IC₅₀ < 10 µM | [4] |

| Abrogation of IR-induced Apoptosis | Mouse Thymocytes | Reduction in apoptosis | [4] |

| Growth Inhibition (GI₅₀) | NCI-60 Colon Cancer Cell Lines | Varies | [4] |

| Growth Inhibition (GI₅₀) | NCI-60 Ovarian Cancer Cell Lines | Varies | [4] |

Signaling Pathways and Experimental Workflows

Chk2 Signaling Pathway in Response to DNA Damage

Caption: Chk2 activation cascade following DNA damage and its inhibition by this compound.

Experimental Workflow for In Vitro Chk2 Kinase Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound on Chk2.

Logical Relationship of this compound's Therapeutic Potential

Caption: The dual therapeutic potential of this compound in cancer treatment.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Chk2 kinase. Its ability to competitively block the ATP-binding site of Chk2 translates into effective inhibition of Chk2 signaling in cellular contexts, leading to both direct antiproliferative effects and sensitization of cancer cells to conventional therapies. The detailed synthetic and characterization data presented in this whitepaper provide a solid foundation for further preclinical and clinical development of this compound and its analogs as promising anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

PV-1019: A Technical Guide to its Biological Activity and Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of PV-1019, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). It is designed to serve as a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation of this compound. This document summarizes key quantitative data, details experimental protocols for its biological characterization, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Biological Activity of this compound

This compound has demonstrated significant inhibitory activity against Chk2 kinase and has shown anti-proliferative effects in various cancer cell lines. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Kinase Inhibition by this compound

| Target Kinase | IC50 (nM) | Assay Conditions | Reference |

| Chk2 | 24 | In vitro kinase assay | [1][2][3] |

| Chk2 | 138 | In vitro kinase assay with histone H1 as substrate | [1][4] |

| Chk1 | 55,000 | In vitro kinase assay | [5] |

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | IC50 / GI50 (µM) | Experimental Conditions | Reference |

| Chk2 Autophosphorylation Inhibition | OVCAR-5 | 2.8 | 1-hour pre-incubation with this compound followed by Topotecan treatment | [1][4] |

| Anti-proliferative Effect | Human Tumor Cells | 0.1 - 100 (dose-dependent) | 48-hour incubation | [1][4] |

| Growth Inhibition (GI50) | Ovarian Cancer Cell Lines (NCI-60 panel) | Varies by cell line | 48-hour incubation, Sulforhodamine B (SRB) assay | [5] |

| Growth Inhibition (GI50) | Colon Carcinoma Cell Lines (NCI-60 panel) | Varies by cell line | 48-hour incubation, Sulforhodamine B (SRB) assay | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the key experimental protocols used to characterize the biological activity of this compound.

In Vitro Chk2 Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of Chk2 kinase.

Materials:

-

Recombinant human Chk2 enzyme

-

Histone H1 (as substrate)

-

This compound

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

SDS-PAGE gels and reagents

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the recombinant Chk2 enzyme, histone H1 substrate, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated histone H1 using a phosphorimager.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cell Viability Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density, thereby assessing the anti-proliferative effects of a compound.[5]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48 hours.[1][4][5]

-

After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound SRB dye with Tris base solution.

-

Measure the absorbance at 510 nm using a plate reader.

-

Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)

This method is used to quantify the percentage of cells undergoing apoptosis following treatment with this compound.[6]

Materials:

-

Cells (e.g., mouse thymocytes)

-

This compound

-

Inducing agent (e.g., ionizing radiation)

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Isolate and culture the cells of interest.

-

Pre-incubate the cells with this compound (e.g., 1 µM) for 1 hour.[6]

-

Induce apoptosis using a method such as ionizing radiation (e.g., 5 Gy).[6]

-

Incubate the cells for 16 hours.[6]

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in PI staining solution.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in the sub-G1 phase, which is indicative of apoptosis.[6]

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were created using the DOT language.

Caption: this compound Mechanism of Action in the DNA Damage Response Pathway.

Caption: Workflow for the In Vitro Chk2 Kinase Inhibition Assay.

Caption: Workflow for the Sulforhodamine B Cell Viability Assay.

References

- 1. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Chk | MOLNOVA [molnova.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of PV-1019: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of PV-1019, a novel and selective inhibitor of Checkpoint Kinase 2 (Chk2). All data and protocols presented herein are derived from the seminal study by Jobson et al. (2009) titled, "Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide]," published in the Journal of Pharmacology and Experimental Therapeutics.

Core Concepts: Mechanism of Action

This compound is a potent and selective inhibitor of Chk2, a critical serine/threonine kinase in the DNA damage response pathway.[1][2] In response to DNA double-strand breaks, Chk2 is activated by ataxia telangiectasia mutated (ATM) kinase.[3][4] Activated Chk2 then phosphorylates a variety of downstream substrates to initiate cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis.[3][5][6] this compound exerts its cytotoxic and chemo/radiosensitizing effects by competitively binding to the ATP-binding pocket of Chk2, thereby inhibiting its kinase activity.[1][2] This inhibition prevents the phosphorylation of downstream targets, disrupting the cellular response to DNA damage and leading to enhanced cell death in cancer cells.

Signaling Pathway

The following diagram illustrates the role of Chk2 in the DNA damage response and the point of inhibition by this compound.

Quantitative Data

The in vitro inhibitory activity of this compound was quantified through a series of enzymatic and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition of Chk2 by this compound

| Parameter | Value | Notes |

| IC50 | 138 nM | Inhibition of Chk2 autophosphorylation and histone H1 phosphorylation.[2] |

| IC50 (vs. Cdc25C) | 260 nM | Inhibition of Chk2-mediated phosphorylation of its substrate Cdc25C.[7] |

| Mechanism of Inhibition | ATP-competitive | Confirmed by Lineweaver-Burk analysis and co-crystal structure.[1][2] |

Table 2: Selectivity of this compound for Chk2 over Chk1

| Kinase | IC50 |

| Chk2 | 24 nM[8] |

| Chk1 | 55 µM[7] |

Note: There is a discrepancy in the reported IC50 for Chk2 between different sources, with Medchemexpress reporting a more potent value.

Table 3: Cellular Activity of this compound

| Assay | Cell Line | IC50 | Notes |

| Inhibition of Topotecan-induced Chk2 Autophosphorylation | OVCAR-5 | 2.8 µM | This compound was pre-incubated for 1 hour before topotecan (B1662842) treatment.[8] |

| Inhibition of IR-induced Chk2 Autophosphorylation | OVCAR-4 | 5 µM | Cells were exposed to 10 Gy of ionizing radiation.[9] |

Table 4: Antiproliferative Activity of this compound in Human Tumor Cell Lines

| Cell Line | GI50 (µM) |

| Colon Carcinoma | Varies by cell line |

| Ovarian Carcinoma | Varies by cell line |

Note: The original publication by Jobson et al. (2009) refers to antiproliferative activity in the NCI-60 screen but does not provide specific GI50 values in the main text or figures. It is stated that this compound has antiproliferative effects in the micromolar range.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments performed to characterize the in vitro cytotoxicity of this compound.

In Vitro Kinase Assay

This assay was used to determine the direct inhibitory effect of this compound on Chk2 kinase activity.

Workflow:

Detailed Steps:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant Chk2 enzyme, histone H1 (as a generic substrate) or GST-Cdc25C, and the kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis: Separate the proteins on a polyacrylamide gel.

-

Visualization: Dry the gel and expose it to an X-ray film to visualize the radiolabeled, phosphorylated proteins.

-

Analysis: Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cell Proliferation (MTS) Assay

This assay was used to assess the antiproliferative effects of this compound on cancer cell lines.

Workflow:

Detailed Steps:

-

Cell Seeding: Plate human tumor cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include wells with vehicle control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified CO2 incubator.

-

MTS Addition: Add MTS reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Flow Cytometry)

This assay was used to evaluate the effect of this compound on ionizing radiation (IR)-induced apoptosis.

Workflow:

Detailed Steps:

-

Cell Isolation: Isolate thymocytes from wild-type and Chk2-/- mice.

-

Treatment: Pre-incubate the isolated thymocytes with 1 µM this compound for 1 hour.

-

Apoptosis Induction: Expose the cells to 5 Gy of ionizing radiation to induce apoptosis.

-

Incubation: Incubate the cells for 16 hours.

-

Cell Staining: Harvest the cells and stain them with propidium iodide (PI), a fluorescent dye that intercalates with DNA in cells with compromised membranes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the sub-G1 phase of the cell cycle, which represents the apoptotic cell population with fragmented DNA. Compare the results between treated and untreated cells.

Conclusion

This compound is a potent and selective inhibitor of Chk2 kinase that demonstrates significant in vitro cytotoxic and antiproliferative activity. Its mechanism of action, centered on the disruption of the DNA damage response, makes it a compelling candidate for further investigation, particularly in combination with DNA-damaging chemotherapeutics and radiation therapy. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the further exploration of this compound and other Chk2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of chk2 in Response to DNA Damage in Cancer Cells [sc.journals.umz.ac.ir]

- 6. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

PV-1019: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and validation of the molecular target of PV-1019, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document details the experimental methodologies used to characterize its mechanism of action and presents key quantitative data in a structured format. Furthermore, it includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role as a potential therapeutic agent.

Introduction to this compound and its Primary Target

This compound, also known as NSC 744039, has been identified as a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1] Chk2 activation is a key step in the cellular response to genotoxic stress, leading to cell cycle arrest, DNA repair, or apoptosis.[2][3][4] The inhibition of Chk2 by this compound presents a promising strategy for sensitizing cancer cells to DNA-damaging agents and radiation therapy.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's inhibitory activity.

| Parameter | Value | Target/Cell Line | Comments |

| IC50 (in vitro kinase assay) | 24 nM | Chk2 | Demonstrates potent inhibition of Chk2.[5] |

| IC50 (in vitro kinase assay) | > 1 µM | Chk1 | Indicates high selectivity for Chk2 over Chk1. |

| IC50 (Chk2 autophosphorylation) | 138 nM | - | Inhibition of Chk2 autophosphorylation and histone H1 phosphorylation.[5] |

| IC50 (Topotecan-induced Chk2 autophosphorylation) | 2.8 µM | OVCAR-5 cells | Cellular target engagement in response to DNA damage.[5][6] |

| IC50 (IR-induced Chk2 autophosphorylation) | 5 µM | OVCAR-4 cells | Cellular target engagement in response to ionizing radiation.[7] |

Signaling Pathway

The ATM-Chk2 signaling pathway is a crucial component of the DNA damage response. Upon DNA double-strand breaks, the ATM kinase is activated and subsequently phosphorylates and activates Chk2. Activated Chk2 then phosphorylates a range of downstream substrates to orchestrate the cellular response. This compound acts by competitively inhibiting the ATP-binding site of Chk2, thereby blocking these downstream signaling events.[1]

Caption: The ATM-Chk2 signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the identification and validation of this compound's target.

In Vitro Chk2 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of Chk2 by measuring the amount of ADP produced, which is directly proportional to the enzyme's activity.

Caption: Workflow for the in vitro Chk2 kinase assay.

Protocol:

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock.

-

Prepare serial dilutions of this compound in the 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Dilute the Chk2 enzyme to the desired concentration in 1x Kinase Assay Buffer.

-

Prepare the substrate solution (e.g., CHKtide peptide) and ATP at the desired concentrations.

-

-

Reaction Setup:

-

In a 96-well plate, add the 1x Kinase Assay Buffer, substrate, and diluted this compound or vehicle control.

-

Add ATP to all wells except the "no ATP" control.

-

-

Kinase Reaction:

-

Initiate the reaction by adding the diluted Chk2 enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent depletes the remaining ATP and converts the ADP produced to ATP.

-

Incubate at room temperature for 45 minutes.

-

Add Kinase Detection Reagent, which contains luciferase and luciferin, to measure the newly synthesized ATP.

-

Incubate at room temperature for another 45 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the Chk2 kinase activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Chk2 Autophosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit the activation of Chk2 within a cellular context by measuring the level of Chk2 autophosphorylation at Serine 516.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., OVCAR-5) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Induce DNA damage by treating the cells with a DNA-damaging agent like Topotecan or by exposing them to ionizing radiation (IR).

-

Incubate for the desired time to allow for Chk2 activation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated Chk2 (p-Chk2 Ser516).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Chk2.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity in response to treatment with this compound.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound, alone or in combination with a DNA-damaging agent. Include a vehicle-only control.

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Conclusion

The data and experimental protocols presented in this technical guide validate this compound as a potent and selective inhibitor of Chk2. The detailed methodologies provide a framework for researchers to further investigate the therapeutic potential of this compound and other Chk2 inhibitors. The visualizations of the ATM-Chk2 signaling pathway and experimental workflows offer a clear and concise understanding of the compound's mechanism of action and the processes involved in its characterization. This information is intended to support the ongoing research and development efforts in the field of oncology and drug discovery.

References

- 1. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of CHK2 in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CHK2 kinase: cancer susceptibility and cancer therapy - two sides of the same coin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Profile of PV-1019: A Technical Guide to its Preclinical Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic properties of PV-1019, a potent and selective inhibitor of Checkpoint kinase 2 (Chk2). The information presented herein is synthesized from publicly available scientific literature.

Core Pharmacodynamic Properties

This compound is a small molecule inhibitor that demonstrates high selectivity for Chk2, a critical serine/threonine kinase involved in the DNA damage response pathway. It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation and activation of Chk2.[1][2] This inhibition disrupts downstream signaling, which can sensitize cancer cells to DNA-damaging agents and radiation.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value | Cell Line/System | Reference |

| Chk2 | IC50 | 24 nM | In vitro kinase assay | [1] |

| Chk2 (autophosphorylation) | IC50 | 5 µM | OVCAR-4 cells | [1] |

Experimental Protocols

The following methodologies are based on the key preclinical studies that have characterized the activity of this compound.

In Vitro Chk2 Kinase Assay

This assay is fundamental to determining the direct inhibitory effect of this compound on Chk2 activity.

Objective: To quantify the concentration of this compound required to inhibit 50% of Chk2 kinase activity (IC50).

Methodology:

-

Recombinant Chk2 enzyme is incubated with its substrate (e.g., a peptide or protein) and ATP in a suitable buffer system.

-

This compound is added to the reaction mixture at a range of concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (using radiolabeled ATP), fluorescent assays, or antibody-based detection methods (e.g., ELISA).

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Chk2 Autophosphorylation Assay

This experiment assesses the ability of this compound to inhibit Chk2 activation within a cellular context.

Objective: To measure the inhibition of Chk2 autophosphorylation in cells treated with this compound.

Methodology:

-

A suitable human cancer cell line (e.g., OVCAR-4) is cultured under standard conditions.[1]

-

Cells are pre-treated with varying concentrations of this compound for a specified duration.

-

DNA damage is induced to activate the Chk2 pathway, typically using ionizing radiation (IR) or a chemotherapeutic agent.

-

Following DNA damage induction, cells are lysed, and protein extracts are prepared.

-

The levels of phosphorylated Chk2 (at a specific autophosphorylation site, e.g., Ser516) and total Chk2 are determined by Western blotting using specific antibodies.

-

The intensity of the phosphorylated Chk2 band is normalized to the total Chk2 band to account for any variations in protein loading.

-

The IC50 for the inhibition of cellular Chk2 autophosphorylation is calculated from the dose-response data.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

In Vivo Pharmacokinetic Data

Despite a comprehensive search of publicly available scientific literature and databases, specific in vivo pharmacokinetic parameters for this compound, such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC), have not been reported. The development status of this compound is noted as being in the discovery phase, which may account for the limited availability of such data.

Summary and Future Directions

This compound is a potent and selective preclinical inhibitor of Chk2 with well-characterized in vitro and cellular mechanisms of action. Its ability to inhibit Chk2 makes it a compound of interest for further investigation, particularly in combination with DNA-damaging cancer therapies.

For a complete pharmacokinetic profile, further preclinical studies in animal models would be necessary to determine its absorption, distribution, metabolism, and excretion (ADME) properties. Such studies would be crucial for establishing a potential therapeutic window and for guiding any future clinical development. Researchers and drug development professionals are encouraged to view the available data as a foundation for further in-depth investigation into the therapeutic potential of this compound.

References

- 1. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]

PV-1019: A Technical Guide to Solubility and Stability Studies

Disclaimer: As of December 2025, detailed public-domain data regarding the comprehensive solubility and stability profiles of PV-1019 (also known as NSC 744039) is limited. The information presented herein is based on general principles and regulatory guidelines for pharmaceutical compounds and serves as a template for conducting and documenting such studies. The single publicly available data point indicates a solubility of ≥ 2.5 mg/mL (6.59 mM), resulting in a clear solution, though the specific solvent and conditions are not specified.

This technical guide provides a framework for researchers, scientists, and drug development professionals to design, execute, and report on the solubility and stability of this compound. The methodologies and data presentation formats are derived from established regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A comprehensive solubility profile should be established across a range of physiologically relevant conditions.

Quantitative Solubility Data

The following table outlines the essential solubility data that should be collected for this compound.

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Solubility (mM) | Method |

| Purified Water | 25 | 7.0 (unbuffered) | Data not available | Data not available | Thermodynamic |

| 0.1 N HCl | 37 | 1.2 | Data not available | Data not available | Thermodynamic |

| Acetate Buffer | 37 | 4.5 | Data not available | Data not available | Thermodynamic |

| Phosphate Buffer | 37 | 6.8 | Data not available | Data not available | Thermodynamic |

| Phosphate Buffered Saline (PBS) | 37 | 7.4 | Data not available | Data not available | Thermodynamic |

| Ethanol | 25 | N/A | Data not available | Data not available | Thermodynamic |

| Propylene Glycol | 25 | N/A | Data not available | Data not available | Thermodynamic |

| DMSO | 25 | N/A | Data not available | Data not available | Thermodynamic |

Experimental Protocol: Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., water, pH buffers, ethanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

-

Analytical balance

-

pH meter

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the samples by agitation in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) until equilibrium is reached.

-

After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

-

Separate the undissolved solid from the supernatant by centrifugation at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent system.

Stability Studies

Stability studies are crucial to determine the shelf-life of a drug substance and to identify its degradation products. Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Quantitative Stability Data (Forced Degradation)

The following table summarizes the data that should be generated from forced degradation studies of this compound.

| Stress Condition | Conditions | Duration | Assay (% Initial) | Major Degradants (% Peak Area) |

| Hydrolytic | 0.1 N HCl | 7 days | Data not available | Data not available |

| 0.1 N NaOH | 7 days | Data not available | Data not available | |

| Purified Water | 7 days | Data not available | Data not available | |

| Oxidative | 3% H₂O₂ | 24 hours | Data not available | Data not available |

| Thermal | 60°C (Solid State) | 14 days | Data not available | Data not available |

| 60°C (Solution) | 14 days | Data not available | Data not available | |

| Photolytic | ICH Q1B Option 2 | N/A | Data not available | Data not available |

Experimental Protocol: Forced Degradation

Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

-

This compound (solid and in solution)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method (e.g., with photodiode array detector)

-

LC-MS system for identification of degradants

Procedure:

-

Hydrolytic Degradation:

-

Prepare solutions of this compound in 0.1 N HCl, 0.1 N NaOH, and purified water.

-

Store the solutions at an elevated temperature (e.g., 60°C) for a specified period.

-

At defined time points, withdraw samples, neutralize if necessary, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3%).

-

Store at room temperature and protect from light.

-

Analyze samples by HPLC at various time points.

-

-

Thermal Degradation:

-

Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C or 80°C) in a temperature-controlled oven.

-

Analyze samples at specified time intervals.

-

-

Photolytic Degradation:

-

Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

-

A control sample should be protected from light.

-

Analyze both the exposed and control samples by HPLC.

-

-

Analysis:

-

For all studies, use a stability-indicating HPLC method to separate the parent this compound peak from any degradation products.

-

Calculate the percentage degradation of this compound.

-

If significant degradation is observed, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

-

Signaling Pathways

While not directly related to solubility and stability, understanding the mechanism of action of this compound is crucial for drug development. As a Chk2 inhibitor, this compound is expected to interfere with the DNA damage response pathway.

This guide provides a roadmap for the systematic evaluation of the solubility and stability of this compound. The generation of robust data in these areas is fundamental to the successful development of this compound as a therapeutic agent.

Unveiling the Therapeutic Promise of PV-1019: An In-Depth Technical Guide to its Early-Stage Research as a Chk2 Inhibitor

For Immediate Release

This technical guide provides a comprehensive overview of the early-stage research into the therapeutic potential of PV-1019, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). Tailored for researchers, scientists, and drug development professionals, this document details the core preclinical findings, experimental methodologies, and the underlying mechanism of action of this compound, positioning it as a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents and radiotherapy.

Core Findings: Quantitative Analysis of this compound's Inhibitory Activity

This compound has demonstrated significant and selective inhibitory activity against Chk2 in both biochemical and cellular assays. The following tables summarize the key quantitative data from preclinical studies.

| In Vitro Inhibitory Activity of this compound | |

| Assay Type | IC50 Value |

| Chk2 Kinase Assay (Substrate: Histone H1, 10 µM ATP) | 138 nM[1][2] |

| Chk2 Kinase Assay (Substrate: GST-Cdc25C) | 260 nM[1] |

| Chk1 Kinase Assay (Chk1 Autophosphorylation, 10 µM ATP) | 55 µM[1] |

| Cellular Inhibitory Activity of this compound | |

| Cell Line & Condition | IC50 Value |

| OVCAR-4 cells (IR-induced Chk2 autophosphorylation at Ser516) | 5 µM[1][3] |

| OVCAR-5 cells (Topotecan-induced Chk2 autophosphorylation) | 2.8 µM[1][2][3] |

| MCF7 cells (IR-induced Chk2 autophosphorylation at Ser516) | ~10 µM[3] |

Mechanism of Action: ATP-Competitive Inhibition of Chk2

Structural and biochemical studies have confirmed that this compound functions as an ATP-competitive inhibitor of Chk2.[1][4] It binds to the ATP-binding pocket of the Chk2 kinase domain, thereby preventing the phosphorylation of Chk2 itself (autophosphorylation) and its downstream substrates. This inhibition of Chk2 activity disrupts the DNA damage response pathway, leading to increased sensitivity of cancer cells to genotoxic stress.

Chk2 Signaling Pathway in DNA Damage Response

Upon DNA damage, particularly double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates Chk2 at Threonine 68. This initiates Chk2 activation, which then phosphorylates a cascade of downstream targets to induce cell cycle arrest, DNA repair, or apoptosis. This compound's inhibition of Chk2 disrupts these critical cellular responses to DNA damage.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that established the preclinical efficacy of this compound are provided below.

In Vitro Chk2 Kinase Assay

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by purified Chk2 enzyme.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

-

Enzyme and Substrate Addition: To the reaction buffer, add purified recombinant Chk2 enzyme and a suitable substrate (e.g., Histone H1 or a specific peptide like CHKtide).

-

Inhibitor Incubation: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture and incubate.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]ATP (final concentration of 10 µM).

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 2 hours).

-

Reaction Termination and Detection: Stop the reaction and spot the mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-33P]ATP.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter to determine the extent of substrate phosphorylation.

-

Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Western Blot Assay for Chk2 Phosphorylation

This assay determines the effect of this compound on Chk2 autophosphorylation within a cellular context.

Protocol:

-

Cell Culture and Treatment: Culture human cancer cell lines (e.g., OVCAR-4, OVCAR-5, MCF7) to 70-80% confluency.

-

Induction of DNA Damage: Treat cells with a DNA-damaging agent (e.g., topotecan (B1662842) or ionizing radiation) to induce Chk2 activation.

-

This compound Treatment: Co-incubate or pre-incubate the cells with varying concentrations of this compound.

-

Cell Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated Chk2 (e.g., anti-pChk2 Ser516) and total Chk2.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated Chk2 levels to total Chk2 to determine the inhibitory effect of this compound.

Sulforhodamine B (SRB) Cell Viability Assay

This colorimetric assay is used to assess the antiproliferative effects of this compound.[5]

Protocol:

-

Cell Seeding: Seed human tumor cell lines in 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 hours).

-

Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls to determine the GI50 (concentration for 50% growth inhibition).

Clonogenic Survival Assay

This assay evaluates the ability of this compound to sensitize cancer cells to radiation by measuring their long-term reproductive capacity.[6][7][8]

Protocol:

-

Cell Plating: Plate a known number of cells into culture dishes.

-

This compound Treatment: Treat the cells with a fixed concentration of this compound.

-

Irradiation: Expose the cells to varying doses of ionizing radiation.

-

Incubation: Incubate the cells for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).

-

Fixation and Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid, and then stain with crystal violet.

-

Colony Counting: Count the number of colonies in each dish.

-

Data Analysis: Calculate the surviving fraction for each radiation dose, normalized to the plating efficiency of non-irradiated cells. A dose enhancement factor can be calculated to quantify the radiosensitizing effect of this compound.

Therapeutic Potential and Future Directions

The preclinical data strongly suggest that this compound is a potent and selective inhibitor of Chk2 with significant potential as a cancer therapeutic. Its ability to synergize with DNA-damaging agents like topotecan and camptothecin, as well as with ionizing radiation, highlights its promise in combination therapy settings.[8] By abrogating the DNA damage checkpoint, this compound can lower the threshold for cell death in cancer cells undergoing genotoxic stress.

Furthermore, studies have indicated that this compound may also have single-agent antiproliferative activity in cancer cells with high intrinsic Chk2 expression.[8] Future research should focus on in vivo efficacy studies in relevant animal models to validate these preclinical findings and to establish a therapeutic window. Further investigation into biomarkers that could predict sensitivity to this compound will be crucial for patient selection in future clinical trials. The data presented in this guide provide a solid foundation for the continued development of this compound as a novel anticancer agent.

References

- 1. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Clonogenic Assay [bio-protocol.org]

- 7. Clonogenic Assay [en.bio-protocol.org]

- 8. Clonogenic assay - Wikipedia [en.wikipedia.org]

PV-1019: A Technical Overview of its Binding Affinity and Interaction with Checkpoint Kinase 2 (Chk2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the binding characteristics of PV-1019, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This compound, also known as NSC 744039, has been identified as a promising agent in cancer therapy due to its ability to interfere with the DNA damage response pathway. This document summarizes the available quantitative data on its binding affinity, details the experimental protocols used for its characterization, and visualizes its mechanism of action and the experimental workflow.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated significant potential as a chemotherapeutic and radiosensitizing agent. It is a derivative of 4,4'-diacetyldiphenylurea-bis(guanylhydrazone) (NSC 109555) and functions as a selective, submicromolar inhibitor of Chk2. Chk2 is a critical serine/threonine kinase in the ataxia telangiectasia mutated (ATM) signaling pathway, which is activated in response to DNA damage. By inhibiting Chk2, this compound can disrupt cell cycle arrest and apoptosis, thereby sensitizing cancer cells to DNA-damaging treatments like chemotherapy and radiation.[1]

Binding Affinity of this compound

The binding affinity of this compound for Chk2 has been primarily characterized by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Multiple studies have confirmed the high potency and selectivity of this compound for Chk2.

The cocrystal structure of this compound bound to the ATP-binding pocket of Chk2 has confirmed that it acts as an ATP-competitive inhibitor. This mode of action is crucial for its function in preventing the phosphorylation of downstream Chk2 substrates.

The following table summarizes the reported IC50 values for this compound against Chk2 and, for comparison, the related kinase Chk1, highlighting its selectivity.

| Target Kinase | Substrate | ATP Concentration | IC50 Value | Reference |

| Chk2 | - | - | 24 nM | [1] |

| Chk2 | Histone H1 | 10 µM | 138 nM | [2] |

| Chk2 | GST-Cdc25C | - | 260 nM | [2] |

| Chk2 | Histone H1 | 1 mM | 570 nM | [3] |

| Chk1 | - | 10 µM | 15.73 µM | [3] |

| Chk1 (autophosphorylation) | - | 10 µM | 55 µM | [3] |

Binding Kinetics of this compound

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's binding affinity. These protocols are based on the descriptions provided in the primary literature.

In Vitro Chk2 Kinase Assay

This assay is designed to measure the ability of this compound to inhibit the phosphorylation of a substrate by Chk2 in a controlled, cell-free environment.

Materials:

-

Recombinant human Chk2 enzyme

-

Substrate: Histone H1 or GST-Cdc25C

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare a reaction mixture containing recombinant Chk2 enzyme and its substrate (Histone H1 or GST-Cdc25C) in the kinase buffer.

-

Add varying concentrations of this compound to the reaction mixture. A control reaction with DMSO alone should be included.

-

Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

-